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Compound of Interest

Compound Name: Tipranavir

Cat. No.: B1684565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tipranavir (TPV) in

combination with other antiretroviral agents, particularly for the treatment of multidrug-resistant

HIV-1 infection. The information is compiled from key clinical trials and pharmacokinetic studies

to guide further research and development.

Mechanism of Action
Tipranavir is a non-peptidic protease inhibitor (PI) that selectively binds to the active site of the

HIV-1 protease enzyme.[1][2][3][4][5] This binding prevents the cleavage of viral Gag and Gag-

Pol polyproteins, which are essential for the maturation of the virus.[2][3][4] The resulting viral

particles are immature and non-infectious, thus halting the replication cycle.[2][3] Tipranavir's
unique non-peptidic structure allows it to maintain activity against HIV strains that have

developed resistance to other peptidic PIs.[2][4][6] It exhibits a high binding affinity due to

favorable entropy and a small favorable enthalpy change, allowing it to retain inhibitory effects

on mutant HIV-1 protease with only a minor loss in binding affinity.[1]

Ritonavir, another protease inhibitor, is co-administered with tipranavir to act as a

pharmacokinetic enhancer.[2][3][7][8][9] Ritonavir inhibits the cytochrome P450 3A4 (CYP3A4)

enzyme, which is the primary enzyme responsible for metabolizing tipranavir.[2][10] This

inhibition leads to increased plasma concentrations and a longer half-life of tipranavir, thereby

enhancing its therapeutic efficacy.[2]
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Signaling Pathway and Drug Interaction
The primary signaling pathway targeted by tipranavir is the HIV replication cycle, specifically

the viral maturation step.
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Mechanism of Tipranavir and Ritonavir in inhibiting HIV maturation.

Efficacy in Combination Therapy
Clinical studies have demonstrated the efficacy of tipranavir, boosted with ritonavir (TPV/r), in

treatment-experienced patients with multidrug-resistant HIV-1. The RESIST-1 and RESIST-2

trials were pivotal in establishing its superiority over comparator ritonavir-boosted PI regimens.

[11]

Table 1: Summary of Efficacy Data from Key Clinical Trials
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Study Treatment Arms Duration
Key Efficacy
Outcomes

RESIST-1 & RESIST-

2 (Pooled Analysis)[6]

[11]

TPV/r 500mg/200mg

twice daily +

Optimized

Background Regimen

(OBR) vs. Comparator

PI/r + OBR

48 weeks

Treatment Response

(≥1 log10 decrease in

HIV-RNA):- TPV/r

arm: 33.6%[6]-

Comparator arm:

15.3%[6]Viral Load

<400 copies/mL

(among responders):

>80% in the TPV/r

arm[6]

BI Study 1182.51[12]

TPV/r alone or in

combination with

lopinavir (LPV),

saquinavir (SQV), or

amprenavir (APV)

24 weeks

Median Viral Load

Reduction (TPV/r only

at 2 weeks): 1.06

log10

copies/mLMedian

Viral Load Reduction

(TPV-containing

regimens at 4 weeks):

1.27 log10 copies/mL

Study BI1182.4[13]

TPV (500mg or

1250mg) + ritonavir

(100mg) + 2 new

NRTIs in patients

failing their first PI

regimen

16 weeks

Decrease in Plasma

Viral Loads: 1.44-1.79

log10 copies/mL with

either TPV/r dose

Pharmacokinetic Interactions
The co-administration of tipranavir with ritonavir significantly alters its pharmacokinetic profile.

Furthermore, tipranavir itself can induce and inhibit metabolic enzymes, leading to complex

drug-drug interactions.

Table 2: Pharmacokinetic Parameters of Tipranavir with Ritonavir
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Study Population TPV/r Dose
Key
Pharmacokinetic
Findings

Healthy

Volunteers[14]
Healthy Adults

Various TPV doses

with 100mg or 200mg

Ritonavir

Co-administration of

TPV/r resulted in a

>20-fold increase in

steady-state TPV

trough concentrations

(Css,min) compared

to TPV alone.[14]

Healthy

Volunteers[10]
Healthy Adults

500mg/200mg twice

daily for 3 weeks

Median Cmax: 79.1

mg/LMedian Cmin:

19.5 mg/L

Treatment-

Experienced

Patients[15]

HIV-1 Positive

Patients

Various TPV doses

with 100mg or 200mg

Ritonavir

No clinically relevant

changes in Cmin,

Cmax, or AUC for

nevirapine, efavirenz,

lamivudine, stavudine,

or didanosine.[15]

Decreased systemic

exposure of abacavir

(by 35-44%) and

zidovudine (by 31-

42%).[15]

BI Study 1182.51[12]
Treatment-

Experienced Patients

TPV/r with LPV, SQV,

or APV

Addition of TPV/r

reduced plasma

trough levels of

lopinavir by 52%,

saquinavir by 80%,

and amprenavir by

56%.[12]

Resistance Profile
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Tipranavir demonstrates a unique resistance profile, retaining activity against many HIV-1

strains resistant to other PIs.[6][7] However, resistance to tipranavir can develop through the

accumulation of multiple protease gene mutations.

Table 3: Tipranavir Resistance-Associated Mutations

In Vitro Derived Mutations[6]
Mutations Identified in Clinical
Isolates[11]

L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V,

V82L, I84V

L10V, I13V, K20M/R/V, L33F, E35G, M36I,

K43T, M46L, I47V, I54A/M/V, Q58E, H69K,

T74P, V82L/T, N83D, I84V

Of note, the V82L mutation appears to be unique to tipranavir resistance.[6] In vitro studies

have shown that viral strains resistant to TPV/r may still remain sensitive to saquinavir.[6]

Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited

clinical trials.

Protocol 1: In Vivo Efficacy and Safety Assessment of
TPV/r Combination Therapy (Based on RESIST Trials)

Patient Population: Recruit treatment-experienced HIV-1 positive adults with evidence of

multidrug resistance to existing PIs.

Study Design: A randomized, open-label, multicenter trial.

Randomization: Patients are randomized to receive either tipranavir (500 mg) co-

administered with ritonavir (200 mg) twice daily, or a physician-selected, ritonavir-boosted

comparator PI twice daily.

Background Regimen: All patients receive an optimized background regimen of at least two

other active antiretroviral agents based on treatment history and baseline resistance testing.

Assessments:
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Virological: Measure plasma HIV-1 RNA levels (viral load) at baseline and regular intervals

(e.g., weeks 2, 4, 8, 16, 24, and 48).

Immunological: Measure CD4+ cell counts at the same intervals.

Safety: Monitor for adverse events, including clinical examinations and laboratory tests

(e.g., liver function tests, lipid profiles) at each visit.

Endpoints:

Primary: Proportion of patients achieving a confirmed treatment response, defined as a

≥1.0 log10 copies/mL reduction in plasma HIV-1 RNA from baseline.

Secondary: Proportion of patients with undetectable viral load, change in CD4+ cell count

from baseline, and incidence of adverse events.
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Workflow of the RESIST clinical trials.

Protocol 2: Pharmacokinetic Drug Interaction Study
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Study Population: Enroll healthy adult volunteers or stable, treatment-experienced HIV-1

positive patients.

Study Design: A multi-period, open-label, fixed-sequence or crossover design.

Treatment Periods:

Period 1 (Baseline): Administer the interacting antiretroviral drug(s) (e.g., NRTIs, NNRTIs,

or other PIs) at their standard doses.

Period 2 (Combination): Co-administer tipranavir and ritonavir at the study dose (e.g.,

500mg/200mg twice daily) with the other antiretroviral(s).

Pharmacokinetic Sampling: Collect serial blood samples over a dosing interval (e.g., 0, 1, 2,

4, 6, 8, 12 hours post-dose) at steady state in each period.

Bioanalysis: Analyze plasma concentrations of all administered drugs using a validated

analytical method (e.g., LC-MS/MS).

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Cmin, AUC) for each drug in

each period. Compare the parameters between the baseline and combination periods to

determine the extent of any drug interaction.

Conclusion
Tipranavir, in combination with ritonavir, is a potent option for treatment-experienced patients

with multidrug-resistant HIV-1.[6][7][8][9][10] Its unique resistance profile and demonstrated

efficacy in suppressing viral replication make it a valuable component of salvage therapy

regimens.[6] However, its complex drug-drug interaction profile and potential for adverse

events, such as hepatotoxicity and lipid abnormalities, necessitate careful management and

monitoring.[5][6][7][9][10] The provided data and protocols serve as a foundation for further

investigation into the optimal use of tipranavir in combination antiretroviral therapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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